molecular formula C60H84O16 B1260518 ciguatoxin CTX4B

ciguatoxin CTX4B

Cat. No. B1260518
M. Wt: 1061.3 g/mol
InChI Key: QFYRPKKCVYDHFZ-OAOKCRGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ciguatoxin CTX4B is a ciguatoxin comprising a sequence of twelve trans-fused six-, seven-, eight- and nine-membered oxacycles and a spiro-fused tetrahydrofuran substituted by a (1E)-buta-1,3-dien-1-yl side chain. It is isolated from Gambierdiscus toxicus. It has a role as a metabolite.

Scientific Research Applications

Biooxidation and Species-Specific Toxin Profiles

Ciguatoxins, including CTX4B, are involved in the foodborne illness ciguatera. A study by Ikehara et al. (2017) demonstrated that ciguatoxins like CTX4B, produced by the algae Gambierdiscus toxicus, undergo oxidation in fish, leading to species-specific toxin profiles. This oxidation is catalyzed by enzymes in both human and fish livers, shedding light on the mechanism behind the development of these toxin profiles in different species and their fate in humans and fish (Ikehara, Kuniyoshi, Oshiro, & Yasumoto, 2017).

Neurotoxic Effects and Genomic Response

Ryan et al. (2007) investigated the genomic and proteomic response in mice exposed to ciguatoxin. Their research highlighted significant changes in gene expression related to cytokine signaling and the proteasome complex. This work helps to understand the physiological impact of ciguatoxins at the molecular level (Ryan, Bottein Dechraoui, Morey, Rezvani, Levin, Gordon, Ramsdell, & Van Dolah, 2007).

CGRP Release and Sensory Symptoms

Touška et al. (2017) explored how ciguatoxins, including CTX4B, trigger the release of calcitonin gene-related peptide (CGRP) from nerve terminals. This release contributes to the sensory symptoms of ciguatera, like pain and pruritus, and helps to understand the molecular mechanisms behind these symptoms (Touška, Sattler, Malsch, Lewis, Reeh, & Zimmermann, 2017).

Neuroprotective Effects Against Ciguatoxin

Research by Braidy et al. (2014) on the neurotoxic effects of ciguatoxins, including CTX4B, in human neurons, revealed that rosmarinic acid could mitigate CTX-induced neurotoxicity. This study is significant for understanding potential treatments for ciguatoxin-induced neurological deficits (Braidy, Matin, Rossi, Chinain, Laurent, & Guillemin, 2014).

Hepatic Response to Ciguatoxin

Morey et al. (2008) examined the hepatic response to ciguatoxin in mice, finding significant gene expression changes related to eicosanoid biosynthesis and cholesterol homeostasis. This study provides insights into the detoxification pathways involved in the hepatic response to ciguatoxins (Morey, Ryan, Bottein Dechraoui, Rezvani, Levin, Gordon, Ramsdell, & Van Dolah, 2008).

properties

Molecular Formula

C60H84O16

Molecular Weight

1061.3 g/mol

IUPAC Name

(1R,3S,6R,8S,10R,12S,16R,18R,19R,20S,22R,25S,27R,29Z,32S,34R,36S,38R,40S,42R,43S,44S,45R,47S,48S,49S,50R,52S,54R,56R,58S,59R)-16-[(1E)-buta-1,3-dienyl]-43,44,49,54,58-pentamethylspiro[2,7,11,17,21,26,33,37,41,46,51,57-dodecaoxadodecacyclo[30.28.0.03,27.06,25.08,22.010,20.012,18.034,58.036,56.038,52.040,50.042,47]hexaconta-4,14,23,29-tetraene-45,2'-oxolane]-19,48,59-triol

InChI

InChI=1S/C60H84O16/c1-7-8-13-34-14-11-17-41-56(65-34)53(63)57-49(69-41)26-43-40(72-57)21-20-38-39(67-43)19-18-37-35(66-38)15-9-10-16-36-45(68-37)28-50(61)59(6)51(71-36)29-46-47(75-59)25-30(2)24-42-44(70-46)27-48-54(73-42)32(4)52(62)58-55(74-48)31(3)33(5)60(76-58)22-12-23-64-60/h7-11,13-14,18-21,30-58,61-63H,1,12,15-17,22-29H2,2-6H3/b10-9-,13-8+/t30-,31+,32+,33+,34+,35-,36+,37+,38+,39-,40-,41+,42+,43+,44-,45-,46+,47-,48+,49-,50-,51-,52+,53-,54-,55-,56+,57-,58+,59+,60-/m1/s1

InChI Key

QFYRPKKCVYDHFZ-OAOKCRGNSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H](C[C@H]3[C@H](O2)[C@H]([C@@H]([C@H]4[C@H](O3)[C@H]([C@@H]([C@]5(O4)CCCO5)C)C)O)C)O[C@H]6C[C@@H]7[C@]([C@@H](C[C@@H]8[C@@H](O7)C/C=C\C[C@@H]9[C@@H](O8)C=C[C@@H]2[C@@H](O9)C=C[C@@H]3[C@@H](O2)C[C@@H]2[C@@H](O3)[C@@H]([C@@H]3[C@@H](O2)CC=C[C@@H](O3)/C=C/C=C)O)O)(O[C@@H]6C1)C

Canonical SMILES

CC1CC2C(CC3C(O2)C(C(C4C(O3)C(C(C5(O4)CCCO5)C)C)O)C)OC6CC7C(C(CC8C(O7)CC=CCC9C(O8)C=CC2C(O9)C=CC3C(O2)CC2C(O3)C(C3C(O2)CC=CC(O3)C=CC=C)O)O)(OC6C1)C

synonyms

CTX 4B
CTX-4B
gambiertoxin
gambiertoxin (CTX-4B)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ciguatoxin CTX4B
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ciguatoxin CTX4B
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ciguatoxin CTX4B
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ciguatoxin CTX4B
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ciguatoxin CTX4B
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ciguatoxin CTX4B

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